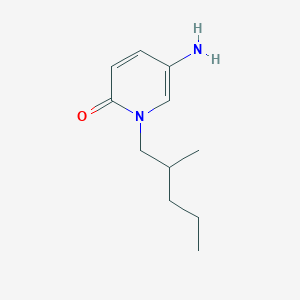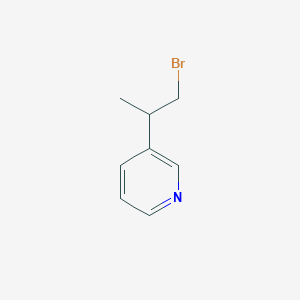
2,6-Dinitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dinitrobenzenesulfonamide is an organic compound characterized by the presence of two nitro groups and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzenesulfonamide typically involves the nitration of benzenesulfonamide. The process begins with the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide. Subsequent nitration using a mixture of concentrated nitric acid and sulfuric acid introduces nitro groups at the 2 and 6 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 2,6-Diaminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2,6-Dinitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent due to its structural similarity to sulfa drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dinitrobenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can inhibit enzyme activity. The sulfonamide group can mimic the structure of p-aminobenzoic acid, interfering with folic acid synthesis in microorganisms, which is crucial for their growth and replication.
Comparison with Similar Compounds
2,4-Dinitrobenzenesulfonamide: Similar structure but with nitro groups at the 2 and 4 positions.
2,6-Difluorobenzenesulfonamide: Contains fluorine atoms instead of nitro groups.
Uniqueness: 2,6-Dinitrobenzenesulfonamide is unique due to the specific positioning of its nitro groups, which influences its reactivity and interaction with biological molecules. This positioning makes it particularly effective in certain chemical reactions and biological applications compared to its analogs.
Properties
Molecular Formula |
C6H5N3O6S |
|---|---|
Molecular Weight |
247.19 g/mol |
IUPAC Name |
2,6-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5N3O6S/c7-16(14,15)6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,(H2,7,14,15) |
InChI Key |
SZCPROXPVMMEIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)





![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)



![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)


